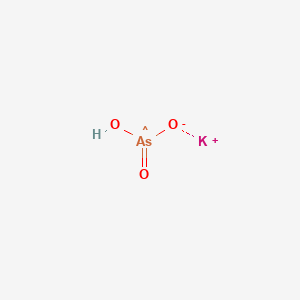CID 23719541

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Biochemical Research
Cellular signaling pathways
Potassium arsenite can induce oxidative stress in cells, mimicking conditions like inflammation and certain diseases. Researchers use it to study how cells respond to these stresses, including the activation of signaling pathways involved in cell survival, proliferation, and death [].
Protein-protein interactions
Potassium arsenite's ability to form complexes with specific thiol groups in proteins makes it a valuable tool for studying protein-protein interactions. By selectively modifying these groups, researchers can probe protein function and identify potential drug targets [].
Environmental Science
Arsenic remediation
Understanding the behavior and transformation of arsenic in the environment is crucial for developing effective remediation strategies. Potassium arsenite serves as a model compound in studies that explore arsenic mobility, interaction with soil components, and potential detoxification mechanisms [].
Bioaccumulation studies
Since potassium arsenite is readily taken up by some organisms, researchers use it to investigate the bioaccumulation of arsenic in food chains. This information helps assess the potential risks of arsenic exposure for various ecosystems [].








